1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]indoline is a synthetic organic compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]indoline typically involves multi-step organic reactions. One common method includes the sulfonylation of indoline with 5-isopropyl-4-methoxy-2-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]indoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials, such as polymers and composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]indoline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the indoline ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]indoline can be compared with other indoline derivatives, such as:
1-[(4-Methoxyphenyl)sulfonyl]indoline: Lacks the isopropyl and methyl groups, resulting in different chemical and biological properties.
1-[(5-Isopropyl-2-methylphenyl)sulfonyl]indoline: Lacks the methoxy group, which affects its solubility and reactivity.
1-[(5-Isopropyl-4-methoxyphenyl)sulfonyl]indoline: Lacks the methyl group, influencing its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C19H23NO3S |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
1-(4-methoxy-2-methyl-5-propan-2-ylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C19H23NO3S/c1-13(2)16-12-19(14(3)11-18(16)23-4)24(21,22)20-10-9-15-7-5-6-8-17(15)20/h5-8,11-13H,9-10H2,1-4H3 |
InChI Key |
PVYZZHPLVHPXTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC3=CC=CC=C32)C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.